molecular formula C9H12O2 B13612663 2-(Hydroxymethyl)-4,5-dimethylphenol CAS No. 10496-92-1

2-(Hydroxymethyl)-4,5-dimethylphenol

Cat. No.: B13612663
CAS No.: 10496-92-1
M. Wt: 152.19 g/mol
InChI Key: HCEVEUBXZBBHOX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4,5-dimethylphenol is an organic compound with the molecular formula C9H12O2 This compound is characterized by a phenolic structure with two methyl groups and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Hydroxymethyl)-4,5-dimethylphenol involves the reduction of precursor aldehydes. This can be achieved by reacting phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride . This method provides good yields and is widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted phenolic compounds.

Scientific Research Applications

2-(Hydroxymethyl)-4,5-dimethylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4,5-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites, leading to improved biological activity. The compound may also act as an intermediate in the synthesis of other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxymethylphenol: Lacks the additional methyl groups, resulting in different chemical properties.

    4,5-Dimethylphenol: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    2,5-Dimethylphenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

2-(Hydroxymethyl)-4,5-dimethylphenol is unique due to the presence of both hydroxymethyl and methyl groups on the phenolic ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

10496-92-1

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-(hydroxymethyl)-4,5-dimethylphenol

InChI

InChI=1S/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H3

InChI Key

HCEVEUBXZBBHOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)CO

Origin of Product

United States

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